molecular formula C22H19ClN4O3S B11421614 4-chloro-N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

4-chloro-N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11421614
M. Wt: 454.9 g/mol
InChI Key: MFPORWCONOYBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline core, a sulfonamide group, and a chlorinated benzene ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using aniline derivatives.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

    Chlorination: The chlorinated benzene ring can be synthesized through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde, while substitution of the chlorine atom with an amine could produce an aminobenzene derivative.

Scientific Research Applications

4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE shares structural similarities with other sulfonamide derivatives and quinoxaline-based compounds, such as:
    • 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE
    • N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE
    • 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoxaline core and sulfonamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H19ClN4O3S

Molecular Weight

454.9 g/mol

IUPAC Name

4-chloro-N-[3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H19ClN4O3S/c1-14-7-12-20(30-2)19(13-14)26-21-22(25-18-6-4-3-5-17(18)24-21)27-31(28,29)16-10-8-15(23)9-11-16/h3-13H,1-2H3,(H,24,26)(H,25,27)

InChI Key

MFPORWCONOYBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.